BenchChemオンラインストアへようこそ!

Northioridazine

Pharmacokinetics Blood-brain barrier Tissue distribution

Procure Northioridazine (Thioridazine EP Impurity F), the definitive N-desmethyl metabolite reference standard essential for compliant thioridazine analysis. Unlike parent drug or S-oxidized metabolites, this secondary amine standard is critical for accurate HPLC-UV quantification in QC and pharmacokinetic studies, as generic substitution leads to non-compliant results. Supplied with full traceability, it is ideal for ANDA submissions and analytical method validation.

Molecular Formula C20H24N2S2
Molecular Weight 356.6 g/mol
CAS No. 10538-32-6
Cat. No. B085281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorthioridazine
CAS10538-32-6
Synonymsnorthioridazine
northioridazine hydrochloride
northioridazine, (+)-isomer
northioridazine, (+-)-isomer
northioridazine, (-)-isome
Molecular FormulaC20H24N2S2
Molecular Weight356.6 g/mol
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4
InChIInChI=1S/C20H24N2S2/c1-23-16-9-10-20-18(14-16)22(13-11-15-6-4-5-12-21-15)17-7-2-3-8-19(17)24-20/h2-3,7-10,14-15,21H,4-6,11-13H2,1H3
InChIKeyUFDCSHQNNVQXAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Northioridazine (CAS 10538-32-6): Analytical Reference Standard and Pharmacologically Active Thioridazine Metabolite


Northioridazine (N-desmethylthioridazine) is a phenothiazine-class compound with molecular formula C20H24N2S2 and molecular weight 356.55 g/mol [1]. It is the principal N-demethylated metabolite of the antipsychotic agent thioridazine, formed via cytochrome P450 and flavin-containing monooxygenase (FMO) enzymatic pathways [2]. As a designated European Pharmacopoeia (EP) impurity standard (Thioridazine EP Impurity F), northioridazine serves as a critical analytical reference material for pharmaceutical quality control and bioanalytical method validation .

Why Northioridazine Cannot Be Replaced by Other Thioridazine Metabolites or Phenothiazine Analogs in Analytical and Pharmacological Studies


Northioridazine is pharmacologically and analytically distinct from thioridazine and its other metabolites. As an N-demethylated metabolite, northioridazine exhibits different receptor binding profiles, plasma protein binding characteristics, and tissue distribution properties compared to the parent compound and S-oxidized metabolites such as mesoridazine and sulforidazine [1]. Furthermore, northioridazine demonstrates a distinct brain-to-serum concentration ratio of 0.18 following chronic administration in animal models, which differs markedly from other antipsychotics studied [2]. In analytical applications, northioridazine requires specific chromatographic conditions for accurate quantification, with a practical limit of detection of 10 ng/mL in biological matrices under optimized HPLC-UV methods [3]. Generic substitution with other phenothiazine metabolites or impurity standards would yield inaccurate quantification, non-compliant pharmaceutical quality control results, and misinterpretation of metabolic pathway contributions in pharmacokinetic studies.

Quantitative Differentiation of Northioridazine: Head-to-Head Evidence vs. Thioridazine and Related Metabolites


Northioridazine Brain-to-Serum Distribution Ratio (0.18): A Distinct Pharmacokinetic Profile vs. Other Neuroleptics

In a controlled rat study following 5-day chronic administration, northioridazine exhibited a brain-to-serum concentration ratio of 0.18. This value falls at the extreme low end of the observed range across studied neuroleptics (0.18–62.5), indicating limited brain penetration relative to serum concentration [1]. In contrast, thioridazine administered at the same dose (25 mg/kg/day) showed substantially higher brain accumulation in human post-mortem studies, reaching concentrations up to five times those in plasma [2]. This distribution differential is critical for interpreting the relative contribution of northioridazine to central versus peripheral pharmacological effects.

Pharmacokinetics Blood-brain barrier Tissue distribution Neuroleptic

Northioridazine N-Demethylation Pathway: Quantitative FMO vs. P450 Contribution

Northioridazine formation is mediated by both flavin-containing monooxygenase (FMO) and cytochrome P450 enzyme systems, but with distinct quantitative contributions. Heat inactivation of FMO specifically reduced the formation of thioridazine-N-oxide and northioridazine, whereas P450 inactivation decreased amounts of thioridazine-2-sulphoxide, northioridazine, and thioridazine-5-sulphoxide [1]. This dual-enzyme dependence for northioridazine generation contrasts with the purely FMO-dependent thioridazine-N-oxide formation and the predominantly P450-driven S-oxidation pathways that produce mesoridazine and sulforidazine.

Drug metabolism Enzymology Flavin-containing monooxygenase Cytochrome P450

Northioridazine Albumin Binding: Percent Binding and Apparent Binding Constant Determination vs. Related Metabolites

The binding of northioridazine to bovine serum albumin was studied alongside thioridazine, mesoridazine, and sulforidazine using equilibrium dialysis. For all four substances, the percent binding as a function of albumin concentration and the apparent binding constant (K) were determined across the studied concentration range [1]. Northioridazine's binding characteristics are influenced by its hydrophobic character and chemical structure, specifically the presence of the secondary amine resulting from N-demethylation, which differs from the tertiary amine of thioridazine and the sulfoxide/sulfone moieties of mesoridazine and sulforidazine.

Plasma protein binding Pharmacokinetics Free drug concentration

Northioridazine as Thioridazine EP Impurity F: Regulatory-Specified Analytical Reference Standard

Northioridazine is officially designated as Thioridazine EP Impurity F in the European Pharmacopoeia monograph for thioridazine. It is supplied as a characterized reference standard with detailed analytical data compliant with regulatory guidelines . The product is qualified for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of thioridazine, with traceability to pharmacopeial standards (USP or EP) available upon request . In HPLC-UV analytical methods for biological matrices, northioridazine exhibits a practical limit of detection of 10 ng/mL from a 1 mL plasma or serum sample, with a coefficient of variation less than 13% [1].

Pharmaceutical analysis Quality control Method validation EP impurity

Northioridazine Enantiomer Resolution: Synthetic Utility as a Chiral Scaffold for VLA-4 Antagonist Hybrids

The resolution and synthesis of northioridazine enantiomers from racemic thioridazine has been achieved, with absolute stereochemistry confirmed by X-ray crystallographic analysis of an N-nosyl thioridazine derivative [1]. These enantiomerically pure northioridazine scaffolds serve as key intermediates for synthesizing thioridazine-VLA-4 antagonist hybrid molecules via N-propargyl functionalization, enabling multi-action synergy approaches for hematological malignancies [2]. This stereochemical accessibility distinguishes northioridazine from other thioridazine metabolites that either lack the secondary amine necessary for N-alkylation derivatization or present more complex stereochemical profiles.

Medicinal chemistry Enantioselective synthesis Hybrid molecules VLA-4 antagonism

Northioridazine in Human Post-Mortem Brain: Even Distribution Pattern and Predictable Accumulation Kinetics

In a post-mortem study of chronically medicated schizophrenic patients, thioridazine and its major metabolites including northioridazine accumulated at predictable rates in human brain tissue and were evenly distributed throughout all brain regions examined [1]. While thioridazine concentration in brain was found to be up to five times higher than its plasma concentration and up to ten times more concentrated than chlorpromazine at equivalent doses above 300 mg/day [1], northioridazine contributes to the total active metabolite pool that mediates clinical effects. The predictable accumulation kinetics and even regional distribution of northioridazine enable its use as a quantitative biomarker for assessing medication adherence and metabolic capacity in post-mortem forensic toxicology.

Tissue distribution Post-mortem analysis Brain accumulation Therapeutic drug monitoring

Northioridazine (CAS 10538-32-6): Validated Research and Industrial Applications Based on Quantitative Evidence


Pharmaceutical Quality Control: Thioridazine EP Impurity F Reference Standard for ANDA Submissions

Northioridazine is designated as Thioridazine EP Impurity F and supplied as a fully characterized reference standard compliant with European Pharmacopoeia and USP requirements. The material is qualified for analytical method development, method validation (AMV), and QC applications during commercial thioridazine production. Procurement is indicated for pharmaceutical manufacturers requiring regulatory-compliant impurity standards with documented traceability for ANDA submissions .

Bioanalytical Method Development: HPLC-UV Quantification of Thioridazine Metabolite Panel in Biological Matrices

Northioridazine can be simultaneously quantified with thioridazine, thioridazine-2-sulfoxide, thioridazine-2-sulfone, and thioridazine-5-oxide using validated HPLC methods on radially compressed silica gel with UV detection at 254 nm. The method achieves a limit of detection of 10 ng/mL for northioridazine from 1 mL plasma or serum, with a coefficient of variation less than 13% and chromatography time under 7 minutes . This application is essential for clinical pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology analyses.

Medicinal Chemistry: Enantiomerically Pure Northioridazine as a Chiral Scaffold for Hybrid Molecule Synthesis

Northioridazine enantiomers can be resolved from racemic thioridazine and structurally confirmed by X-ray crystallography . The secondary amine functionality enables selective N-propargylation to generate thioridazine-VLA-4 antagonist hybrid molecules with potential multi-action synergy for hematological malignancies [1]. This synthetic utility distinguishes northioridazine from S-oxidized metabolites lacking the reactive secondary amine handle.

Forensic Toxicology and Therapeutic Drug Monitoring: Post-Mortem Brain Tissue Analysis of Antipsychotic Exposure

Northioridazine exhibits predictable accumulation kinetics and even distribution across human brain regions following chronic thioridazine administration . Quantification of northioridazine in post-mortem brain tissue, in conjunction with parent drug and other metabolites, enables retrospective assessment of medication adherence, cumulative exposure, and metabolic capacity in forensic casework and clinical research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Northioridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.